(3,5-Dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate
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Overview
Description
(3,5-Dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of benzoyloxy groups, an ethylsulfanyl group, and a hydroxyoxan ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, introduction of benzoyloxy groups, and the formation of the ethylsulfanyl group. Common synthetic routes include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Final Assembly: The protected intermediates are then deprotected and coupled to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4,6-tri-O-benzoyl-b-D-thiogalactopyranoside: Similar in structure with benzoyloxy and ethylsulfanyl groups.
2,3-Dimethoxybenzamides: Share benzoyloxy groups but differ in other functional groups.
Uniqueness
(3,5-Dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
(3,5-dibenzoyloxy-6-ethylsulfanyl-4-hydroxyoxan-2-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8S/c1-2-38-29-25(37-28(33)21-16-10-5-11-17-21)23(30)24(36-27(32)20-14-8-4-9-15-20)22(35-29)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29-30H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGUMRQZNXDISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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